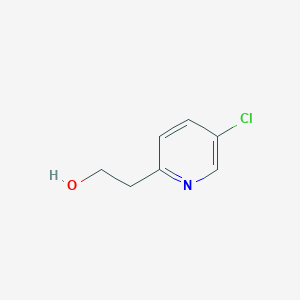

2-(5-Chloropyridin-2-yl)ethan-1-ol

Description

2-(5-Chloropyridin-2-yl)ethan-1-ol is a pyridine derivative characterized by a chlorine atom at the 5-position of the pyridine ring and a hydroxyl-containing ethyl chain (-CH2CH2OH) at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-withdrawing effects from the chlorine substituent. The compound is of interest in pharmaceutical and agrochemical research, where pyridine derivatives often serve as intermediates in synthesizing bioactive molecules. Its balanced hydrophilicity and lipophilicity make it a candidate for drug delivery systems or functional material precursors.

Propriétés

IUPAC Name |

2-(5-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCQFWCUAYLHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(5-Chloropyridin-2-yl)ethan-1-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process generally involves the chlorination of pyridine followed by a nucleophilic substitution reaction to introduce the ethan-1-ol group .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Chloropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: 2-(5-Chloropyridin-2-yl)ethanal or 2-(5-Chloropyridin-2-yl)ethanoic acid.

Reduction: 2-(5-Chloropyridin-2-yl)ethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(5-Chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(5-Chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Pyridine Derivatives

Table 1: Structural and Functional Comparison

Comparison with 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

- Substituent Positions : The chlorine atom is at C2 (vs. C5 in the target compound), and a methyl group occupies C5. The hydroxyl group is part of a propargyl alcohol (prop-2-yn-1-ol) at C6.

- Functional Implications: The propargyl group introduces a reactive alkyne bond, enabling participation in click chemistry (e.g., Huisgen cycloaddition). The shifted chlorine position alters the pyridine ring’s electronic distribution, which may affect intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Comparison with 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

- Substituent Positions : Both compounds share a chlorine at C5, but the hydroxyl group in this derivative is part of a 2-hydroxyethoxy chain at C2, with an additional hydroxyl at C3.

- Functional Implications: The ether linkage (C2) and adjacent hydroxyls (C2 and C3) increase hydrophilicity and hydrogen-bonding capacity, suggesting higher aqueous solubility compared to the target compound. The dual hydroxyl groups may render this compound more acidic and prone to oxidation or esterification reactions.

Key Differences and Implications

- Reactivity: The propargyl alcohol in offers alkyne-mediated reactivity, while the ethoxy group in provides ether stability. The target compound’s simpler ethanol chain balances reactivity and metabolic stability.

- Solubility: The hydroxyl-rich structure of likely enhances water solubility, whereas the methyl group in and the chloro-ethanol in the target compound favor organic phase partitioning.

- Applications: Target Compound: Suitable as a stable intermediate in drug synthesis. : Potential for click chemistry applications or lipophilic prodrugs. : May serve as a hydrophilic scaffold for polar bioactive molecules.

Activité Biologique

2-(5-Chloropyridin-2-yl)ethan-1-ol is an organic compound notable for its chlorinated pyridine structure and potential biological activities. The compound's molecular formula is CHClNO, with a molecular weight of approximately 172.61 g/mol. Its chiral center results in two enantiomers, with the (R)-enantiomer often highlighted for its enhanced biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The unique properties of this compound stem from its structural features:

- Chlorine Substitution : The chlorine atom at the 5-position of the pyridine ring significantly influences the compound's reactivity and interaction with biological targets.

- Hydrogen Bonding : The aminoethanol moiety can form hydrogen bonds with enzymes or receptors, enhancing its biological activity.

- π-π Stacking : The aromatic nature of the pyridine ring allows for π-π stacking interactions, which may further modulate enzyme activity or receptor binding .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound can modulate enzyme activities related to bacterial infections. For instance, it has been linked to selective inhibition against Chlamydia species, indicating potential as an antimicrobial agent .

- Enzyme Interaction : The compound's ability to interact with specific enzymes suggests it could serve as a scaffold for drug development targeting various diseases. Its interaction profile indicates possible applications in pharmacology and medicinal chemistry .

- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds (e.g., those containing bromine or fluorine instead of chlorine) reveal that the chlorine substitution enhances biological interactions, making it a unique candidate for further research .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study on Antichlamydial Activity

A study focused on compounds derived from pyridine structures assessed their effectiveness against Chlamydia trachomatis. Results indicated that derivatives similar to this compound significantly reduced chlamydial inclusion sizes and numbers in infected cells, supporting its potential as an antichlamydial agent .

Mechanistic Insights

Research into the mechanism of action revealed that compounds like this compound could disrupt normal bacterial growth by targeting specific metabolic pathways, such as the MEP pathway involved in isoprenoid biosynthesis . This disruption leads to cell toxicity in pathogens while sparing human cells, highlighting its therapeutic promise.

Comparative Analysis

The following table summarizes structural comparisons and biological activities of related compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Chlorine at 5-position | Antimicrobial, enzyme modulation |

| 2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol | Bromine instead of chlorine | Reduced reactivity compared to chlorinated variant |

| 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol | Fluorine instead of chlorine | Altered electronic properties affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.